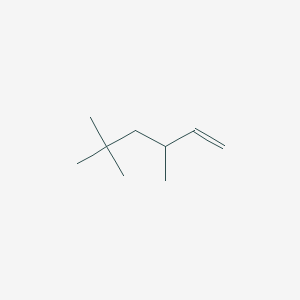

3,5,5-Trimethyl-1-hexene

Description

The exact mass of the compound 3,5,5-Trimethyl-1-hexene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5,5-Trimethyl-1-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,5-Trimethyl-1-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5,5-trimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUVHFRSRTSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863365 | |

| Record name | 3,5,5-Trimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1-Hexene, 3,5,5-trimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4316-65-8 | |

| Record name | 1-Hexene, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5-Trimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-1-hexene, a branched-chain olefin, is a versatile chemical intermediate with significant applications in various industrial syntheses.[1] Its unique structural features, including a terminal double bond and a sterically hindered alkyl chain, govern its reactivity and physical properties. This guide will delve into the core chemical characteristics of this compound, offering insights into its behavior in chemical transformations and its utility in the synthesis of value-added products.

Physicochemical Properties

3,5,5-Trimethyl-1-hexene is a colorless, flammable liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,5,5-Trimethyl-1-hexene

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [2][3] |

| Molecular Weight | 126.24 g/mol | |

| CAS Number | 4316-65-8 | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 119 °C | |

| Density | 0.72 g/cm³ (at 20/20 °C) | |

| Flash Point | 25 °C | |

| Solubility in Water | 4.458 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 4.474 (estimated) | [4] |

| Refractive Index (n20/D) | 1.4090-1.4110 | [1] |

Spectroscopic Data

The structural elucidation of 3,5,5-trimethyl-1-hexene and its reaction products relies heavily on spectroscopic techniques. While detailed spectral data is available across various databases, a summary of expected spectral features is provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3,5,5-trimethyl-1-hexene is expected to show characteristic signals for the vinyl protons of the terminal alkene, as well as distinct signals for the various methyl and methylene groups in the aliphatic chain. Due to the asymmetry of the molecule, a number of distinct signals are anticipated.

The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in a different chemical environment, providing clear evidence of the compound's carbon framework.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 3,5,5-trimethyl-1-hexene will be characterized by absorption bands typical of a terminal alkene.[3] Key expected absorptions include:

-

C-H stretch of the vinyl group: A sharp band appearing just above 3000 cm⁻¹.

-

C=C stretch: A medium intensity band around 1640 cm⁻¹.

-

Out-of-plane C-H bending of the vinyl group: Strong bands in the region of 910-990 cm⁻¹.

-

C-H stretching and bending of the alkyl groups: Multiple bands in the regions of 2850-2960 cm⁻¹ and 1365-1465 cm⁻¹, respectively.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3,5,5-trimethyl-1-hexene is expected to show a molecular ion peak (M⁺) at m/z 126.[6] The fragmentation pattern will be influenced by the branched alkyl chain, leading to characteristic fragment ions resulting from the loss of alkyl groups.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 3,5,5-trimethyl-1-hexene is primarily dictated by the presence of the terminal double bond. This moiety serves as a site for a variety of addition reactions, making the compound a valuable precursor in organic synthesis.

Electrophilic Addition Reactions

As with other alkenes, 3,5,5-trimethyl-1-hexene readily undergoes electrophilic addition reactions.[7] For instance, the reaction with hydrogen halides (H-X) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1) and the halide adds to the more substituted carbon (C2).

Caption: Electrophilic addition to 3,5,5-trimethyl-1-hexene.

Hydroboration-Oxidation

The hydroboration-oxidation of 3,5,5-trimethyl-1-hexene provides a route to the corresponding anti-Markovnikov alcohol.[8][9] This two-step process involves the syn-addition of borane across the double bond, followed by oxidation to yield 3,5,5-trimethyl-1-hexanol.[10] This alcohol is a precursor to 3,5,5-trimethylhexanal, which has applications in the fragrance industry.[11]

Experimental Protocol: Hydroboration-Oxidation

-

In a flame-dried, nitrogen-purged flask, dissolve 3,5,5-trimethyl-1-hexene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for a specified time to ensure complete hydroboration.

-

Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature until the oxidation is complete.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol by distillation or chromatography.

Caption: Synthesis of 3,5,5-trimethyl-1-hexanol.

Epoxidation

Epoxidation of 3,5,5-trimethyl-1-hexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide, 2-(2,4,4-trimethylbutyl)oxirane.[12][13] Epoxides are versatile intermediates that can be opened under acidic or basic conditions to form a variety of functionalized compounds.

Caption: Epoxidation of 3,5,5-trimethyl-1-hexene.

Ozonolysis

Ozonolysis of 3,5,5-trimethyl-1-hexene, followed by a reductive workup (e.g., with dimethyl sulfide), will cleave the double bond to yield formaldehyde and 2,4,4-trimethylpentanal.[14] An oxidative workup would yield formic acid and 2,4,4-trimethylpentanoic acid.

Caption: Reductive ozonolysis of 3,5,5-trimethyl-1-hexene.

Polymerization

3,5,5-Trimethyl-1-hexene can be polymerized, although its bulky nature can influence the polymerization process and the properties of the resulting polymer. It is also used in the production of specialty polymers and resins.[1]

Industrial Applications

3,5,5-Trimethyl-1-hexene serves as a key intermediate in the chemical industry with several notable applications:

-

Synthetic Lubricants: It is used in the production of high-performance additives for engine oils, which enhance viscosity and thermal stability.[1]

-

Polymers and Resins: This compound is utilized in the creation of specialty polymers and resins for coatings, adhesives, and sealants.[1]

-

Plasticizers: It is a precursor in the formulation of plasticizers that improve the flexibility and durability of plastics.[1]

-

Fragrance Industry: Its derivatives, such as 3,5,5-trimethyl-1-hexanol and its esters, are used as fragrance materials in various consumer products.[11]

Safety and Handling

3,5,5-Trimethyl-1-hexene is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.

Conclusion

3,5,5-Trimethyl-1-hexene is a valuable and versatile chemical intermediate with a rich and predictable reactivity profile centered around its terminal alkene functionality. Its utility in the synthesis of a wide range of commercially important products, from lubricants and polymers to fragrances, underscores its significance in industrial chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

MySkinRecipes. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

- Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

-

PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). EP0699648A1 - Process for producing 1-hexene.

-

YouTube. (2020, December 21). Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr. Retrieved from [Link]

-

YouTube. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5,5-Trimethylcyclohexene. Retrieved from [Link]

-

YouTube. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. Retrieved from [Link]

-

YouTube. (2018, April 27). Hydroboration - Oxidation Reaction Mechanism. Retrieved from [Link]

-

Brainly. (2016, November 23). Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction schemes for epoxidation of (a) 1-hexene; (b).... Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

YouTube. (2018, April 28). Epoxidation of Alkenes. Retrieved from [Link]

-

Yale University Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]

-

MDPI. (n.d.). Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene Using (h 5 -Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl 2 /MAO (Ar'=6-(2-(Diethylboryl)phenyl)pyrid-2-yl, Biphen-3-yl). Retrieved from [Link]

-

YouTube. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). Retrieved from [Link]

-

YouTube. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic addition reactions menu. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,5-Trimethyl-1-hexene. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. 3,5,5-Trimethyl-1-hexene [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 4. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]

- 5. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Untitled Document [ursula.chem.yale.edu]

- 11. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

3,5,5-Trimethyl-1-hexene physical properties

An In-Depth Technical Guide to the Physical Properties of 3,5,5-Trimethyl-1-hexene

For professionals in research, chemical synthesis, and drug development, a thorough understanding of a compound's physical properties is fundamental to its application, handling, and integration into complex workflows. This guide provides a detailed examination of the core physical and chemical characteristics of 3,5,5-Trimethyl-1-hexene, offering not just data, but insights into the practical implications of these properties.

Molecular and Chemical Identity

3,5,5-Trimethyl-1-hexene is a branched-chain aliphatic alkene. Its structure, characterized by a terminal double bond and significant steric hindrance from the trimethyl groups, dictates its physical behavior and reactivity. The primary identification markers for this compound are crucial for sourcing, regulatory compliance, and analytical characterization.

| Identifier | Value | Source |

| IUPAC Name | 3,5,5-trimethylhex-1-ene | [1] |

| CAS Number | 4316-65-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₈ | [1][2][3][4] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| InChI Key | JTXUVHFRSRTSAT-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(CC(C)(C)C)C=C | [1] |

digraph "3_5_5_Trimethyl_1_hexene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.3,0.5!"]; C3 [label="C", pos="2.6,0!"]; C4 [label="C", pos="3.9,0.5!"]; C5 [label="C", pos="5.2,0!"]; C6 [label="C", pos="6.5,0.5!"]; C7 [label="C", pos="2.6,-1.5!"]; // Methyl on C3 C8 [label="C", pos="6.5,-1!"]; // Methyl on C5 C9 [label="C", pos="7.8,0!"]; // Methyl on C5// Hydrogen nodes (implicit, but can be shown for clarity if needed)// Bonds C1 -- C2 [label="", len=1.5]; // Single bond C2 -- C3 [label="", len=1.5]; // Single bond C3 -- C4 [label="", len=1.5]; // Single bond C4 -- C5 [label="", len=1.5]; // Single bond C5 -- C6 [label="", len=1.5]; // Single bond C3 -- C7 [label="", len=1.5]; // Single bond to methyl C5 -- C8 [label="", len=1.5]; // Single bond to methyl C5 -- C9 [label="", len=1.5]; // Single bond to methyl// Double bond between C1 and C2 C1 -- C2 [label="", style=bold, len=1.34];

// Labels for atoms for clarity (optional, as they are defined above)// This is redundant if the node labels are set, but can be used for positioning text l1 [label="CH₂", pos="-0.5,0.3!"]; l2 [label="CH", pos="1.3,1!"]; l3 [label="CH", pos="2.6,0.5!"]; l4 [label="CH₂", pos="3.9,1!"]; l5 [label="C", pos="5.2,-0.5!"]; l6 [label="CH₃", pos="6.5,1!"]; l7 [label="CH₃", pos="2.6,-2!"]; l8 [label="CH₃", pos="6.5,-1.5!"]; l9 [label="CH₃", pos="8.3,0.3!"]; }

Caption: 2D structure of 3,5,5-Trimethyl-1-hexene.

Core Physical Properties: A Quantitative Overview

The physical state and thermodynamic properties of a compound are paramount for its practical application. 3,5,5-Trimethyl-1-hexene is a colorless liquid under standard conditions.[1][6] Its key physical constants are summarized below.

| Physical Property | Value | Significance & Experimental Context |

| Boiling Point | 119 - 127.1 °C | The boiling point indicates the volatility of the compound. This range suggests it is a relatively volatile organic compound, a critical factor for distillation-based purification, solvent removal, and setting parameters for gas chromatography (GC) analysis. The reported values vary slightly, which can depend on the purity of the sample and the precision of the measurement method (e.g., ebulliometry).[5][7] |

| Specific Gravity (20/20) | 0.72 - 0.731 g/cm³ | Being less dense than water, this compound will form the upper layer in an immiscible mixture. This property is essential for liquid-liquid extractions and reaction workups. It is typically measured using a pycnometer or a digital density meter.[5] |

| Flash Point | 25 - 25.4 °C | The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[5] A value this low classifies it as a flammable liquid, mandating storage in flame-proof cabinets and handling with strict precautions to avoid ignition sources.[8] This is typically determined using a Tag Closed-Cup (TCC) tester.[7] |

| Refractive Index (n²⁰/D) | ~1.416 | The refractive index is a unique physical constant used as a rapid and non-destructive method for identity and purity verification. A deviation from the reference value can indicate the presence of impurities. This is measured using a refractometer, often calibrated with distilled water.[5][6] |

| Vapor Pressure | 13.7 mmHg @ 25 °C (est.) | This value quantifies the compound's tendency to evaporate. It is a key parameter in safety assessments (inhalation risk) and in process chemistry, particularly for reactions conducted under vacuum or involving solvent evaporation.[7] |

Solubility Profile and Partitioning Behavior

The solubility of a compound dictates its utility in different solvent systems and provides insights into its behavior in biological systems.

-

Aqueous Solubility : 3,5,5-Trimethyl-1-hexene is sparingly soluble in water. One source estimates its solubility at 4.458 mg/L at 25 °C.[7] This low water solubility is expected for a nonpolar hydrocarbon and is a critical consideration for designing biphasic reaction systems or aqueous workups, where it will partition into the organic phase.

-

Octanol-Water Partition Coefficient (logP) : The estimated logP value is between 3.2 and 4.5.[7][9] This high value indicates strong lipophilicity (a preference for fatty or nonpolar environments). For drug development professionals, logP is a crucial predictor of a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its potential for bioaccumulation. A high logP often correlates with good absorption but can also lead to metabolic instability or nonspecific binding.

Experimental Workflow: Purity and Identity Verification via GC-MS

Given its volatility and common use in synthesis, confirming the purity and identity of 3,5,5-Trimethyl-1-hexene is a routine necessity. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method.

Principle: This technique leverages the compound's volatility (boiling point) to separate it from non-volatile impurities or other reaction components in the gas chromatograph. The separated compound then enters the mass spectrometer, which fragments the molecule into a unique pattern, confirming its molecular weight and structural identity.

Step-by-Step Methodology:

-

Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of 3,5,5-Trimethyl-1-hexene in a volatile organic solvent like hexane or dichloromethane (e.g., 1 mL).

-

GC Separation:

-

Inject 1 µL of the diluted sample into the GC, equipped with a non-polar column (e.g., DB-5ms).

-

Use a temperature program that starts below the compound's boiling point and ramps up, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

The retention time, influenced by the boiling point and column interactions, provides a preliminary identification.

-

-

MS Detection:

-

As the compound elutes from the GC column, it is ionized (typically by electron ionization).

-

The mass spectrometer scans for charged fragments, producing a mass spectrum. The NIST WebBook provides reference mass spectra for this compound, allowing for direct comparison and confirmation of its identity.[3]

-

Sources

- 1. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 4. 1-Hexene, 3,5,5-trimethyl- - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 3,5,5-Trimethyl-1-hexene | CAS#:4316-65-8 | Chemsrc [chemsrc.com]

- 6. 3,5,5-TRIMETHYL-1-HEXENE CAS#: 4316-65-8 [m.chemicalbook.com]

- 7. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. 1-Hexene, 3,5,5-trimethyl- (CAS 4316-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 3,5,5-Trimethyl-1-hexene (CAS: 4316-65-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5,5-trimethyl-1-hexene, a branched aliphatic alkene. Its unique structural features make it a subject of interest in various chemical synthesis and research applications. This document delves into its physicochemical properties, synthesis methodologies, characteristic reactions, and safety protocols, offering a foundational resource for professionals in the field.

Section 1: Core Physicochemical and Safety Data

3,5,5-Trimethyl-1-hexene is a colorless, flammable liquid. Its structure, characterized by a terminal double bond and a sterically hindered tail, dictates its chemical reactivity and physical properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4316-65-8 | |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [2] |

| Boiling Point | 119 °C | [3] |

| Density | 0.72 g/mL at 20°C | [3] |

| Refractive Index | 1.4090 - 1.4110 | [3] |

| Flash Point | 25 °C | |

| Appearance | Colorless to almost colorless clear liquid | [3] |

Safety & Handling Summary:

3,5,5-Trimethyl-1-hexene is classified as a flammable liquid and vapor. A significant hazard is that it may be fatal if swallowed and enters the airways. Therefore, ingestion and inhalation must be strictly avoided, and vomiting should not be induced if swallowed.

Key Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep the container tightly closed.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ground and bond container and receiving equipment to prevent static discharge.[4]

-

If swallowed, immediately call a poison center or doctor.

-

Store in a cool, dark, and well-ventilated place.[4]

Personal protective equipment, including chemical-resistant gloves and eye/face protection, should be worn when handling this substance.[4]

Section 2: Synthesis and Production

While specific, detailed industrial synthesis routes for 3,5,5-trimethyl-1-hexene are not extensively published in readily available literature, its structure suggests logical synthetic pathways rooted in fundamental organic chemistry principles. A common laboratory-scale approach for creating terminal alkenes involves the dehydration of a corresponding primary alcohol.

A plausible precursor for this synthesis is 3,5,5-trimethyl-1-hexanol. The dehydration of this alcohol, typically under acidic conditions (e.g., using sulfuric acid or phosphoric acid) or by passing its vapors over a heated catalyst like alumina, would yield the target alkene.

Conceptual Experimental Protocol: Dehydration of 3,5,5-Trimethyl-1-hexanol

Disclaimer: This is a conceptual protocol. All laboratory work should be conducted under strict safety protocols and after a thorough literature review and risk assessment.

-

Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

-

Reagent Addition: Charge the reaction flask with 3,5,5-trimethyl-1-hexanol. Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while stirring.

-

Reaction: Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene. The boiling point of 3,5,5-trimethyl-1-hexene is approximately 119°C.[3]

-

Workup and Purification:

-

Wash the collected distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Perform a final fractional distillation to obtain the purified 3,5,5-trimethyl-1-hexene.

-

Diagram 1: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 3,5,5-trimethyl-1-hexene.

Section 3: Chemical Reactivity and Potential Reactions

The primary site of reactivity in 3,5,5-trimethyl-1-hexene is the terminal carbon-carbon double bond. This functional group is susceptible to a variety of electrophilic addition reactions.

Key Reactions:

-

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to form 3,5,5-trimethylhexane.

-

Halogenation: It will readily react with halogens like bromine (Br₂) or chlorine (Cl₂) to form the corresponding dihaloalkane.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) across the double bond is expected to follow Markovnikov's rule. This would result in the halogen atom adding to the more substituted carbon (C2), yielding 2-halo-3,5,5-trimethylhexane.

-

Hydration: Acid-catalyzed hydration (e.g., with water and a sulfuric acid catalyst) would also follow Markovnikov's rule, producing 3,5,5-trimethyl-2-hexanol.

-

Oxidation: The alkene can undergo various oxidation reactions. For instance, epoxidation with a peroxy acid would form an epoxide. Stronger oxidizing agents could cleave the double bond.

Diagram 2: Key Electrophilic Addition Reactions

Caption: Common electrophilic addition reactions of 3,5,5-trimethyl-1-hexene.

Section 4: Analytical Characterization

The identity and purity of 3,5,5-trimethyl-1-hexene are typically confirmed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is suitable for assessing purity. Spectroscopic methods provide structural confirmation.

Table 2: Expected Spectroscopic Data

| Technique | Key Features and Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (=CH₂) would appear in the downfield region (~4.9-5.8 ppm). A complex multiplet would be expected for the proton at the C3 position. Distinct signals for the methyl groups and methylene protons would be observed in the upfield region. |

| ¹³C NMR | Two distinct signals for the sp² hybridized carbons of the double bond would be present in the downfield region (~110-150 ppm). Several signals for the sp³ hybridized carbons would be in the upfield region. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the C=C stretch of a terminal alkene (~1640 cm⁻¹) and the =C-H stretch (~3080 cm⁻¹) would be expected. The NIST Chemistry WebBook provides reference IR and mass spectra.[1][5] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of alkyl groups, with a prominent peak at m/z = 57 corresponding to the stable tert-butyl cation.[1] |

Section 5: Applications and Research Relevance

The use of 3,5,5-trimethyl-1-hexene is primarily for professional manufacturing and research laboratory purposes.[6]

-

Building Block in Organic Synthesis: As a functionalized C9 molecule, it can serve as a starting material or intermediate for the synthesis of more complex molecules. Its terminal double bond allows for a wide range of chemical transformations.

-

Polymer Chemistry: Alkenes are monomers for polymerization reactions. While not as common as smaller alkenes, it could potentially be used to synthesize specialty polymers with specific side-chain structures, influencing the physical properties of the resulting material.

-

Fragrance and Flavor Industry Precursor: While this specific alkene is not noted for fragrance use, structurally related compounds are. For example, 3,5,5-trimethyl-hexan-1-ol and its esters are used as fragrance materials.[7] This suggests that 3,5,5-trimethyl-1-hexene could be a precursor for such compounds through reactions like hydroboration-oxidation.

At present, there are no direct, prominent applications of 3,5,5-trimethyl-1-hexene in drug development cited in the available literature. Its role would likely be as a structural component or starting material in the synthesis of a larger, biologically active molecule.

References

- Google Patents. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

-

CP Lab Safety. 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Available from: [Link]

-

The Good Scents Company. 3,5,5-trimethyl-1-hexene, 4316-65-8. Available from: [Link]

-

YouTube. Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr. Available from: [Link]

-

NIST Chemistry WebBook. 1-Hexene, 3,5,5-trimethyl-. Available from: [Link]

-

PubChem. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984. Available from: [Link]

-

PubChemLite. 3,5,5-trimethyl-1-hexene (C9H18). Available from: [Link]

-

NIST Chemistry WebBook. 1-Hexene, 3,5,5-trimethyl- IR Spectrum. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-Hexene. Available from: [Link]

Sources

- 1. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 3,5,5-TRIMETHYL-1-HEXENE CAS#: 4316-65-8 [m.chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

3,5,5-Trimethyl-1-hexene molecular formula C9H18

Molecular Formula: C₉H₁₈ | CAS: 4316-65-8 Content Type: Technical Monograph & Experimental Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals[1]

Part 1: Executive Summary & Molecular Architecture[1]

3,5,5-Trimethyl-1-hexene (TMH) is a highly branched C9 alkene isomer characterized by significant steric bulk proximal to the terminal double bond.[1] Unlike linear alpha-olefins (LAOs), TMH exhibits unique reactivity profiles driven by the neopentyl-like tail and the methyl substitution at the allylic position (C3).[1]

In pharmaceutical and fine chemical contexts, TMH serves two primary roles:

-

Chiral Building Block: As a precursor for functionalized isodecyl derivatives (alcohols, acids) used in lipophilic drug delivery systems.[1]

-

Process Impurity Standard: A critical marker in the quality control of "isononene" solvent streams and polymer comonomers.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models.

| Property | Value | Technical Note |

| Molecular Weight | 126.24 g/mol | Monoisotopic mass: 126.14 |

| Boiling Point | 119–127 °C | Range due to isomeric impurities in commercial grades |

| Density | 0.731 g/mL | At 20°C; lower than linear nonene (0.74 g/mL) |

| LogP (Octanol/Water) | ~4.5 | Highly lipophilic; negligible water solubility |

| Flash Point | 25.4 °C | Flammable Liquid (GHS Category 3) |

| Refractive Index | 1.416 | Useful for rapid purity screening |

| Steric Parameter | High (C3 Branching) | Retards rate of anti-Markovnikov addition |

Part 2: Synthesis & Production Dynamics[1]

While TMH is often found as a component in industrial "tripropylene" or "isononene" mixtures, pharmaceutical applications require high-purity material (>98%).[1] The industrial oligomerization of propylene yields a complex soup of isomers; therefore, targeted laboratory synthesis is required for reference standards.[1]

High-Purity Synthesis Strategy: The Allylic Coupling

To avoid the separation difficulties of isomeric mixtures, the Grignard-mediated

Mechanism: Reaction of neopentyl magnesium bromide with crotyl chloride (or isomeric 3-chloro-1-butene) favors the branched product via allylic rearrangement.[1]

Figure 1: Regioselective synthesis of TMH via Copper(I)-catalyzed Grignard coupling. The SN2' mechanism ensures the methyl group is placed at the C3 position.[1]

Part 3: Chemical Reactivity & Functionalization[1]

The steric environment of TMH dictates its utility.[1] The C3-methyl group creates a "picket fence" effect, shielding the alkene from bulky reagents.

Hydroformylation (Oxo Process)

In drug development, TMH is hydroformylated to produce 3,5,5-trimethylheptanal , a precursor to branched fatty acids.[1]

-

Challenge: The C3 branch promotes anti-Markovnikov addition but slows the reaction rate compared to 1-nonene.

-

Catalyst Selection: Rhodium-fluorinated phosphine complexes are required to maintain high regioselectivity (Linear:Branched ratio) and activity, particularly in supercritical CO₂ media [1].[1]

Hydroboration-Oxidation

Converting TMH to 3,5,5-trimethyl-1-hexanol .

-

Reagent Choice: Standard Borane-THF (

) often results in incomplete conversion or isomerization due to the bulky tail.[1] -

Recommendation: Use 9-BBN (9-Borabicyclo[3.3.1]nonane).[1][2] Its large size exacerbates the steric preference, ensuring exclusive addition to the terminal carbon (C1) and preventing migration of the boron atom down the chain [2].[1]

Part 4: Analytical Characterization (Quality Control)[1]

For researchers validating the identity of TMH, the following spectral fingerprints are definitive.

Gas Chromatography - Mass Spectrometry (GC-MS)[1]

Nuclear Magnetic Resonance (NMR)[1][2]

-

¹H NMR (CDCl₃, 400 MHz):

Part 5: Experimental Protocol

Protocol: Regioselective Hydroboration of 3,5,5-Trimethyl-1-hexene[1]

Objective: Synthesis of 3,5,5-trimethyl-1-hexanol (Primary Alcohol) with >95% regioselectivity.

Safety: Organoboranes are pyrophoric.[1] Perform all steps under inert atmosphere (

Materials:

-

3,5,5-Trimethyl-1-hexene (10 mmol, 1.26 g)

-

9-BBN (0.5 M solution in THF, 11 mmol)

-

NaOH (3 M aqueous solution)[1]

-

Hydrogen Peroxide (

, 30% w/v)[2]

Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Addition: Syringe in 3,5,5-Trimethyl-1-hexene (1.26 g). Cool the flask to 0°C in an ice bath.

-

Hydroboration: Dropwise add 22 mL of 0.5 M 9-BBN in THF over 15 minutes.

-

Incubation: Remove ice bath and stir at room temperature (25°C) for 4 hours.

-

Checkpoint: Monitor disappearance of alkene via TLC (stain with KMnO4; alkene is active, organoborane is not).[1]

-

-

Oxidation:

-

Cool back to 0°C.

-

Add 3 mL of 3 M NaOH (slowly).

-

Add 3 mL of 30%

dropwise. Caution: Exothermic.

-

-

Workup: Stir for 1 hour at 50°C to ensure complete oxidation. Extract with diethyl ether (3x 20 mL). Wash combined organics with brine, dry over

, and concentrate.

Figure 2: Workflow for the conversion of TMH to its primary alcohol derivative using sterically demanding borane reagents.

References

-

RSC Publishing. (2002).[1] Hydroformylation of 1-hexene catalyzed with rhodium fluorinated phosphine complexes in supercritical carbon dioxide. New Journal of Chemistry. Link

-

Master Organic Chemistry. (2019). Hydroboration of Alkenes: Mechanism and Selectivity. Link

-

PubChem. (2025).[1][3] 3,5,5-Trimethyl-1-hexene Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[1][4] 3,5,5-Trimethyl-1-hexene Product Specification. Link

-

Yale University. (n.d.).[1] Hydroboration - Oxidation Reaction Guide. Department of Chemistry. Link

Sources

An In-depth Technical Guide to the Structural Isomers of 3,5,5-Trimethyl-1-hexene

Abstract: This technical guide provides a comprehensive exploration of the structural isomers of 3,5,5-trimethyl-1-hexene, a C9H18 alkene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, physicochemical properties, and spectral characterization of key positional, skeletal, and functional group isomers. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide aims to serve as an essential resource for the identification, synthesis, and differentiation of these complex branched alkenes.

Introduction: Navigating the Isomeric Landscape of C9H18

The molecular formula C9H18 represents a vast landscape of structural isomers, encompassing a multitude of alkenes and cycloalkanes. Within this landscape, 3,5,5-trimethyl-1-hexene stands as a notable example of a branched, unsaturated hydrocarbon. Its structure, featuring a terminal double bond and significant steric hindrance due to the tert-butyl group at the C5 position, imparts it with distinct chemical properties.

For the medicinal chemist or process scientist, understanding the isomers of a parent molecule is of paramount importance. Subtle shifts in the position of a double bond (positional isomerism), rearrangement of the carbon backbone (skeletal isomerism), or transformation into a cyclic structure (functional group isomerism) can dramatically alter a molecule's reactivity, biological activity, and physical properties. This guide will systematically deconstruct the isomeric possibilities originating from the 3,5,5-trimethyl-1-hexene framework, providing the technical insights necessary to control, identify, and utilize these compounds in a research and development setting.

Chapter 1: The Parent Compound - 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is the focal point of our discussion. Its structure is characterized by a hexene chain with a methyl group at the C3 position and two methyl groups at the C5 position, creating a neopentyl-like tail.

Structure and Nomenclature:

-

IUPAC Name: 3,5,5-trimethylhex-1-ene

-

CAS Number: 4316-65-8

-

Molecular Formula: C9H18[1]

-

Molecular Weight: 126.24 g/mol

Physicochemical Properties: This compound is a colorless liquid under standard conditions. Its branching and the presence of a terminal double bond influence its physical properties.

| Property | Value | Source |

| Boiling Point | 119 °C | |

| Density | 0.72 g/cm³ at 20°C | |

| Flash Point | 25 °C |

Spectroscopic Signature:

-

¹H NMR: Key signals include the vinyl protons of the terminal double bond, which appear as complex multiplets in the 4.8-5.8 ppm range. The nine protons of the tert-butyl group at C5 will present as a sharp singlet around 0.9 ppm.

-

¹³C NMR: The sp² hybridized carbons of the double bond (C1 and C2) are readily identifiable in the 110-150 ppm region.

-

IR Spectroscopy: A characteristic C=C stretching vibration will be observed around 1640 cm⁻¹, and C-H stretches for the vinyl group will appear just above 3000 cm⁻¹.

-

Mass Spectrometry (EI): The fragmentation is heavily influenced by the formation of stable carbocations. A prominent fragment often corresponds to the loss of a tert-butyl radical ([M-57]⁺), which is a key diagnostic peak.

Chapter 2: Shifting the Double Bond - Positional Isomers

Positional isomers of 3,5,5-trimethyl-1-hexene are formed by relocating the double bond along the six-carbon chain. The most significant of these is 3,5,5-trimethyl-2-hexene, which is thermodynamically more stable due to the increased substitution of the double bond (Zaitsev's rule).

In Focus: 3,5,5-Trimethyl-2-hexene

This isomer exists as two geometric isomers, (E) and (Z). The (E)-isomer is generally the more stable and predominant form.

-

IUPAC Name: (E)-3,5,5-trimethylhex-2-ene

-

Molecular Formula: C9H18

-

Molecular Weight: 126.24 g/mol

Comparative Properties: The internal, more substituted double bond in 3,5,5-trimethyl-2-hexene leads to a higher boiling point compared to the terminal alkene, reflecting stronger van der Waals interactions between the more linear molecules.

Spectroscopic Differentiation:

-

¹H NMR: The most telling difference is the disappearance of the terminal vinyl protons and the appearance of a new vinyl proton signal, typically a quartet, further downfield. The coupling constants between vinyl protons are diagnostic for geometry: J-values for trans-isomers are typically larger (12-18 Hz) than for cis-isomers (6-12 Hz).[2]

-

¹³C NMR: The chemical shifts of the sp² carbons will change significantly based on their new electronic environment.

Chapter 3: Reshaping the Core - Skeletal Isomers

Skeletal isomers possess the same molecular formula but differ in their carbon framework. This can involve changing the length of the parent chain or altering the branching pattern. For C9H18, this opens up a vast number of possibilities, including various dimethylheptenes.

Representative Skeletal Isomer: (E)-3,5-Dimethyl-2-heptene

By rearranging the carbon skeleton from a trimethyl-substituted hexane to a dimethyl-substituted heptane, we arrive at isomers like 3,5-dimethyl-2-heptene.

-

IUPAC Name: (E)-3,5-dimethylhept-2-ene

-

Molecular Formula: C9H18

-

Molecular Weight: 126.24 g/mol

Impact of Skeletal Rearrangement: Changes in the carbon skeleton, such as reducing the steric bulk around the double bond or altering the overall shape of the molecule, will have a profound impact on its physical properties and reactivity.

Spectroscopic Differentiation:

-

Mass Spectrometry: The fragmentation patterns will be markedly different. The characteristic loss of a tert-butyl group seen in 3,5,5-trimethyl-hexenes will be absent. Instead, fragmentation will be dictated by the new branching points, favoring the formation of the most stable secondary or tertiary carbocations.[3]

Chapter 4: Closing the Loop - Functional Group Isomers (Cycloalkanes)

Alkenes are functional group isomers of cycloalkanes. The C9H18 formula corresponds to numerous cyclic structures, with trimethylcyclohexanes being a prominent class.

-

Representative Isomer: 1,2,3-Trimethylcyclohexane

-

Molecular Formula: C9H18

-

Molecular Weight: 126.24 g/mol

These saturated cyclic compounds lack the reactivity associated with the π-bond of alkenes and exhibit different physical properties, such as higher boiling points due to their more rigid and compact structures. Their presence as potential byproducts or starting materials necessitates analytical methods for their differentiation. Spectroscopically, the absence of signals in the vinyl region of NMR and the lack of a C=C stretch in the IR spectrum are definitive identifiers.[4]

Chapter 5: Synthesis and Analysis in Practice

The ability to synthesize specific isomers and differentiate them from a complex mixture is a critical skill for researchers. This chapter provides validated protocols and the scientific rationale behind them.

Synthesis of Branched Alkenes

A common and reliable method to synthesize a specific branched alkene is through the dehydration of a corresponding alcohol. This precursor alcohol can often be constructed with high precision using a Grignard reaction.

Diagram: Synthetic Pathway to 3,5,5-Trimethyl-1-hexene

Caption: Synthesis via Grignard reaction and subsequent dehydration.

Protocol 1: Synthesis of 3,5,5-Trimethyl-1-hexanol (Precursor for Dehydration)

-

Rationale: The Grignard reaction is a powerful C-C bond-forming reaction. Reacting 3,5,5-trimethylhexanal with a suitable Grignard reagent allows for the precise construction of the required alcohol precursor.[5]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a crystal of iodine to initiate the reaction.

-

Slowly add the corresponding alkyl or vinyl halide (e.g., vinyl bromide for the 1-hexene precursor) dissolved in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Once the Grignard reagent is formed, cool the solution to 0 °C.

-

Slowly add a solution of 3,5,5-trimethylhexanal in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.[5]

-

Purify the alcohol by vacuum distillation.

-

Protocol 2: Dehydration of 3,5,5-Trimethyl-1-hexanol

-

Rationale: Acid-catalyzed dehydration of alcohols proceeds via an E1 or E2 mechanism, leading to the formation of alkenes. The regioselectivity (i.e., which isomer is formed) is dependent on the reaction conditions and the structure of the alcohol. Using a bulky base or a sterically hindered alcohol can favor the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product.

-

Procedure:

-

Place the purified 3,5,5-trimethyl-1-hexanol in a round-bottom flask equipped with a distillation head.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to the boiling point of the resulting alkene (approx. 120-140 °C). The alkene product will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and perform a final fractional distillation to separate the isomeric alkenes.

-

Analytical Differentiation of Isomers

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for separating and identifying alkene isomers.

Diagram: Analytical Workflow for Isomer Differentiation

Caption: Combined GC-MS and NMR workflow for isomer analysis.

Protocol 3: Isomer Separation and Identification by GC-MS

-

Rationale: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. Isomers with different structures will have different retention times. MS provides the molecular weight and a fragmentation pattern that serves as a "fingerprint" for each isomer.

-

Procedure:

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent like hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).

-

GC Column Selection: Use a non-polar or weakly polar capillary column (e.g., DB-5ms, HP-5) for good separation of hydrocarbons based on boiling point differences.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min). This will effectively separate isomers with close boiling points.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis:

-

Correlate the retention time of each peak with the boiling points of known isomers.

-

Analyze the mass spectrum of each peak. For example, the presence of a strong m/z 57 peak (tert-butyl cation) is indicative of the 3,5,5-trimethylhexane skeleton. The absence of this peak and the presence of other characteristic fragments would suggest a skeletal isomer like a dimethylheptene.

-

-

Conclusion

The structural isomers of 3,5,5-trimethyl-1-hexene represent a microcosm of the challenges and opportunities inherent in organic chemistry. While sharing the same molecular formula, each isomer presents a unique set of physical and chemical properties. For the researcher in materials science or drug development, the ability to selectively synthesize, isolate, and definitively characterize a specific isomer is not merely an academic exercise—it is a prerequisite for innovation. This guide has provided a foundational framework, from synthetic strategy to analytical validation, to empower scientists to confidently navigate the intricate world of branched alkene isomers. The principles and protocols outlined herein serve as a robust starting point for further investigation and application in the laboratory.

References

- Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

-

ChemBK. (2024). 3,5,5-trimethylhexan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Retrieved from [Link]

-

Quora. (2022). What are the structural formulas of the 3,6-dimethyl-2-heptene?. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-3-heptene. Retrieved from [Link]

-

Elsevier. (2022). RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3,5-dimethylhept-2-ene. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-2-heptene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Journal of Chemical Education. (2004). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkenes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (Z)-3,5-Dimethylhex-2-ene. Retrieved from [Link]

- Google Patents. (n.d.). CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

YouTube. (2023). How many structural isomers of C9H18 may have a six-membered ring and are tri-substituted?. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2023). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3,3-dimethyl-1-heptene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

-

University of Calgary. (n.d.). Organic Chemistry Alkenes. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. quora.com [quora.com]

- 3. 3,5-Dimethyl-3-heptene | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3,5,5-Trimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-1-hexene is a branched aliphatic alkene of significant interest in various fields of chemical research and development. Its unique structural features, including a terminal double bond and a sterically hindered alkyl chain, give rise to characteristic spectroscopic signatures. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide provides a comprehensive analysis of the Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data for 3,5,5-trimethyl-1-hexene, grounded in established spectroscopic principles and supported by data from authoritative sources.

Molecular Structure and Spectroscopic Correlation

The structure of 3,5,5-trimethyl-1-hexene dictates the spectroscopic data we observe. The presence of a vinyl group, a tertiary butyl group, and a chiral center results in a distinct and interpretable set of spectral features.

Caption: Molecular structure of 3,5,5-trimethyl-1-hexene.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 3,5,5-trimethyl-1-hexene is characterized by absorptions corresponding to its alkene and alkane functionalities.

Table 1: Key IR Absorption Bands for 3,5,5-Trimethyl-1-hexene [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3079 | Medium | =C-H stretch (vinyl) |

| 2956 | Strong | C-H stretch (alkane) |

| 1642 | Medium | C=C stretch |

| 1467 | Medium | C-H bend (alkane) |

| 993, 910 | Strong | =C-H bend (out-of-plane) |

Interpretation:

The presence of the terminal alkene is unequivocally confirmed by several key peaks. The absorption at 3079 cm⁻¹ is characteristic of the stretching vibration of the sp²-hybridized C-H bonds of the vinyl group.[1] The medium intensity peak at 1642 cm⁻¹ corresponds to the C=C stretching vibration, a hallmark of an alkene.[1] Furthermore, the strong absorptions at 993 cm⁻¹ and 910 cm⁻¹ are due to the out-of-plane bending vibrations of the vinyl C-H bonds, which are highly diagnostic for a monosubstituted alkene.

The strong, broad absorption centered around 2956 cm⁻¹ is attributed to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the trimethyl and methylene groups of the alkyl chain. The bending vibration for these alkane C-H bonds is observed at 1467 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5,5-trimethyl-1-hexene displays distinct signals for the vinyl protons and the various protons along the alkyl chain.

Table 2: ¹H NMR Chemical Shifts and Splitting Patterns for 3,5,5-Trimethyl-1-hexene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.68 | ddd | 1H | H-2 |

| 4.92 | d | 1H | H-1a (trans) |

| 4.87 | d | 1H | H-1b (cis) |

| 2.05 | m | 1H | H-3 |

| 1.25 | m | 2H | H-4 |

| 0.98 | d | 3H | C3-CH₃ |

| 0.88 | s | 9H | C5-(CH₃)₃ |

ddd = doublet of doublets of doublets, d = doublet, m = multiplet, s = singlet

Interpretation:

The vinyl protons exhibit characteristic chemical shifts in the downfield region. The proton on C-2 (H-2 ) appears as a complex multiplet (doublet of doublets of doublets) around 5.68 ppm due to coupling with the two geminal protons on C-1 and the vicinal proton on C-3. The two terminal vinyl protons (H-1a and H-1b ) are diastereotopic and thus have slightly different chemical shifts, appearing as doublets around 4.92 ppm and 4.87 ppm . Their splitting into doublets is due to geminal coupling to H-2.

The proton at the chiral center (H-3 ) is observed as a multiplet around 2.05 ppm . The methylene protons on C-4 (H-4 ) also form a complex multiplet around 1.25 ppm . The methyl group attached to C-3 appears as a doublet at approximately 0.98 ppm due to coupling with the H-3 proton. The most upfield and prominent signal is a sharp singlet at 0.88 ppm , integrating to nine protons, which is characteristic of the three equivalent methyl groups of the tertiary butyl group. The singlet nature of this peak is due to the absence of adjacent protons for coupling.

Caption: Approximate ¹H NMR chemical shifts for 3,5,5-trimethyl-1-hexene.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For 3,5,5-trimethyl-1-hexene, we expect to see nine distinct signals.

Table 3: ¹³C NMR Chemical Shifts for 3,5,5-Trimethyl-1-hexene

| Chemical Shift (δ, ppm) | Assignment |

| 145.4 | C-2 |

| 112.1 | C-1 |

| 52.8 | C-4 |

| 42.1 | C-3 |

| 31.4 | C-5 |

| 29.8 | C-7, C-8, C-9 |

| 20.8 | C-6 |

Interpretation:

The sp²-hybridized carbons of the double bond are the most deshielded, appearing at 145.4 ppm (C-2) and 112.1 ppm (C-1) . The significant difference in their chemical shifts is typical for a terminal alkene. The remaining signals correspond to the sp³-hybridized carbons of the alkyl chain. The carbon of the methylene group (C-4 ) is found at 52.8 ppm . The methine carbon at the chiral center (C-3 ) resonates at 42.1 ppm . The quaternary carbon of the t-butyl group (C-5 ) appears at 31.4 ppm . The three equivalent methyl carbons of the t-butyl group (C-7, C-8, and C-9 ) give a single, intense signal at 29.8 ppm . Finally, the methyl carbon attached to the chiral center (C-6 ) is observed at 20.8 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique that often leads to extensive fragmentation.

Table 4: Key Mass Spectral Fragments for 3,5,5-Trimethyl-1-hexene [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 5 | [M]⁺ (Molecular Ion) |

| 111 | 15 | [M - CH₃]⁺ |

| 70 | 30 | [C₅H₁₀]⁺ |

| 57 | 100 | [C₄H₉]⁺ (t-butyl cation) |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ (allyl cation) |

Interpretation:

The molecular ion peak ([M]⁺) is observed at m/z 126 , consistent with the molecular formula C₉H₁₈.[2] However, this peak is of low intensity, which is typical for branched alkanes and alkenes that readily undergo fragmentation.

The most abundant fragment, the base peak, is observed at m/z 57 . This corresponds to the highly stable tertiary butyl cation, [C(CH₃)₃]⁺, formed by cleavage of the C4-C5 bond. The formation of this stable carbocation is a dominant fragmentation pathway.

Another significant peak is observed at m/z 41 , which can be attributed to the resonance-stabilized allyl cation, [CH₂=CH-CH₂]⁺, formed through a rearrangement and fragmentation process. The peak at m/z 70 likely arises from a McLafferty rearrangement, a common fragmentation mechanism for compounds containing a double bond and a gamma-hydrogen. The peak at m/z 111 corresponds to the loss of a methyl group from the molecular ion. The fragment at m/z 55 can be assigned to the butenyl cation.

Caption: Major fragmentation pathways of 3,5,5-trimethyl-1-hexene in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR accessory.

-

Place a small drop of 3,5,5-trimethyl-1-hexene directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance Spectroscopy

-

Dissolve approximately 5-10 mg of 3,5,5-trimethyl-1-hexene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Prepare a dilute solution of 3,5,5-trimethyl-1-hexene in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a GC column (e.g., a non-polar column like DB-5).

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI) at 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

The spectroscopic data of 3,5,5-trimethyl-1-hexene provides a detailed and self-consistent picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for its unambiguous identification and provides a valuable reference for quality control and reaction monitoring. The characteristic signals of the terminal alkene, the sterically bulky t-butyl group, and the chiral center are all clearly discernible and interpretable, making this molecule an excellent example for the application of modern spectroscopic techniques in chemical analysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92984, 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link].[3]

-

NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Retrieved from [Link].[1][2][4]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].[5]

-

The Good Scents Company. (2024). 3,5,5-trimethyl-1-hexene. Retrieved from [Link].[6]

-

PubChem. (2024). 3,3,5-Trimethyl-1-hexene. Retrieved from [Link].[7]

-

NIST/EPA Gas-Phase Infrared Database. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Retrieved from [Link].[1]

-

AIST: Spectral Database for Organic Compounds, SDBS. Retrieved from [Link].[5]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link].[8]

-

NIST Chemistry WebBook. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link].[9]

Sources

- 1. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 2. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5,5-TRIMETHYLHEXANAL(5435-64-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]

- 7. 3,3,5-Trimethyl-1-hexene | C9H18 | CID 25980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of 3,5,5-Trimethyl-1-hexene

Introduction: The Structural Significance of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is a C9 hydrocarbon featuring a terminal double bond and a sterically hindered aliphatic chain. Its structure presents a valuable case study for the application of NMR spectroscopy in resolving the chemical environments of protons and carbons in both alkene and complex alkyl systems. A thorough understanding of its spectral features is crucial for quality control in chemical synthesis, reaction monitoring, and the identification of related structures in complex mixtures. This guide will delve into the detailed analysis of its one-dimensional (1D) ¹H and ¹³C NMR spectra, supplemented by insights from two-dimensional (2D) correlation experiments.

Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, NMR-active nuclei, such as ¹H and ¹³C, can absorb electromagnetic radiation in the radiofrequency range at characteristic frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.[1]

Key parameters derived from NMR spectra for structural analysis include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: The area under a signal in ¹H NMR is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring nuclei and provides information about the connectivity of atoms.

-

Coupling Constants (J): The magnitude of the splitting, measured in Hertz (Hz), gives further insight into the geometry and connectivity of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for preparing and analyzing a sample of 3,5,5-trimethyl-1-hexene.

Sample Preparation

-

Analyte Purity: Ensure the 3,5,5-trimethyl-1-hexene sample is of high purity (>98.0%) to avoid interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like 3,5,5-trimethyl-1-hexene, deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

-

Advanced Experiments (Optional but Recommended):

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that reveals correlations between coupled protons, aiding in the assignment of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbons to which they are directly attached.

-

Spectral Analysis of 3,5,5-Trimethyl-1-hexene

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 3,5,5-trimethyl-1-hexene. The numbering convention used for the assignment of signals is illustrated in the diagram below.

Figure 2. Key COSY correlations in 3,5,5-trimethyl-1-hexene.

-

A cross-peak between H1 and H2 would confirm their vicinal relationship.

-

Cross-peaks between H2 and H3 would establish the connectivity across the C2-C3 bond.

-

Correlations between H3 and H4, as well as H3 and H7, would confirm the structure of the branched alkyl chain.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

An HSQC spectrum reveals direct one-bond correlations between protons and the carbons they are attached to. This is an extremely powerful tool for definitive assignments.

Figure 3. Expected HSQC correlations for 3,5,5-trimethyl-1-hexene.

Each proton signal would show a cross-peak to its corresponding carbon signal, confirming the assignments made in the 1D spectra. Notably, the quaternary carbon (C5) would be absent from the HSQC spectrum as it has no directly attached protons.

Conclusion

The NMR spectral analysis of 3,5,5-trimethyl-1-hexene provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, along with 2D correlation techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals. The characteristic chemical shifts and coupling patterns of the vinylic and branched alkyl moieties serve as a valuable reference for the structural elucidation of similar compounds. This comprehensive understanding of its NMR profile is essential for researchers and professionals in the fields of chemical synthesis, quality control, and drug development.

References

-

PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Spectral Database for Organic Compounds (SDBS). (n.d.). 3,5,5-Trimethyl-1-hexene. National Institute of Advanced Industrial Science and Technology (AIST).

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

-